molecular formula C28H27NO5 B14753653 3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid

3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid

Cat. No.: B14753653
M. Wt: 457.5 g/mol
InChI Key: RJPNGWFSTOELES-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions such as halogens or nitro groups .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. This binding can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its benzoyl and ethoxy groups differentiate it from other indole derivatives, providing unique properties for research and therapeutic applications .

Properties

Molecular Formula

C28H27NO5

Molecular Weight

457.5 g/mol

IUPAC Name

3-[4-[2-(5-benzoylindol-1-yl)ethoxy]phenyl]-2-ethoxypropanoic acid

InChI

InChI=1S/C28H27NO5/c1-2-33-26(28(31)32)18-20-8-11-24(12-9-20)34-17-16-29-15-14-22-19-23(10-13-25(22)29)27(30)21-6-4-3-5-7-21/h3-15,19,26H,2,16-18H2,1H3,(H,31,32)

InChI Key

RJPNGWFSTOELES-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC1=CC=C(C=C1)OCCN2C=CC3=C2C=CC(=C3)C(=O)C4=CC=CC=C4)C(=O)O

Origin of Product

United States

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